5-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c16-13-7-6-12(21-13)15(20)17-10-3-1-4-11(9-10)18-8-2-5-14(18)19/h1,3-4,6-7,9H,2,5,8H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFVEIMVCAVNBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide typically involves the following steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and amidation steps, ensuring higher yields and purity while minimizing waste and reaction time.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the furan ring can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the furan ring and the pyrrolidinone moiety.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furan derivatives, while oxidation and reduction can modify the functional groups on the furan and pyrrolidinone rings.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a furan ring substituted with a carboxamide group and a bromine atom at the 5-position. The presence of the oxopyrrolidine moiety enhances its biological activity, making it a subject of interest for drug development. Its molecular formula is with a molecular weight of approximately 363.21 g/mol.
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that derivatives of 5-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the modulation of specific signaling pathways related to cell growth and apoptosis.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted that certain derivatives demonstrated IC50 values comparable to established anticancer agents, indicating their potential as lead compounds for further development in cancer therapy.
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It is believed to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced production of pro-inflammatory mediators.
Case Study:
In a comparative analysis with known anti-inflammatory drugs like indomethacin, derivatives of this compound showed lower ulcerogenic indices while maintaining efficacy in reducing inflammation, suggesting a favorable safety profile .
Organic Synthesis Applications
2.1 Intermediate in Synthesis
5-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it a versatile building block in organic synthesis.
Synthesis Example:
The compound can be utilized in the formation of isoxazolines through 1,3-dipolar cycloaddition reactions, where it acts as a dipolarophile with nitrile oxides generated in situ . This reaction pathway is valuable for creating compounds with potential biological activities.
Structural Analogues and Comparative Studies
The uniqueness of 5-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide lies in its specific combination of functional groups. Comparative studies with structural analogues have revealed differences in biological activity based on substituent variations.
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| 5-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide | Similar furan core | Different substitution pattern affects activity |
| N-(4-methylphenyl)-N'-(pyrrolidinecarboxamido)thiophene | Contains thiophene ring | Varying electronic properties influence reactivity |
These comparisons highlight how slight modifications can significantly impact the biological profile of related compounds.
Future Directions and Research Needs
Further research is necessary to fully elucidate the mechanisms by which 5-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide exerts its effects. Investigations into its pharmacokinetics, toxicity profiles, and long-term efficacy are essential steps toward developing it as a therapeutic agent.
Research Opportunities:
Future studies could explore:
- The compound's interactions with specific protein targets.
- Its potential role in combination therapies for enhanced efficacy against resistant cancer types.
- The development of novel derivatives with improved pharmacological profiles.
Mechanism of Action
The mechanism of action of 5-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of furan-2-carboxamide derivatives. Structural variations in substituents on the phenyl ring, furan core, or carboxamide linker significantly influence biological activity and physicochemical properties. Below is a systematic comparison with structurally related analogs:
Halogen Substitution Patterns
Note: *Estimated based on .
- However, bulky substituents (e.g., cyclohexyl in ) reduce activity, whereas polar groups like 2-oxopyrrolidinyl balance hydrophobicity and solubility .
Heteroaryl vs. Phenyl Carboxamide Derivatives
- Key Insight : Thiophene derivatives generally exhibit superior antimicrobial activity compared to furan analogs, possibly due to increased aromatic electron density. However, furan-based compounds like the target molecule may offer better metabolic stability .
Substituent Effects on the Phenyl Ring
- Key Insight : Polar substituents (e.g., 2-oxopyrrolidinyl, piperidinyl) improve aqueous solubility, while electron-withdrawing groups (e.g., Cl, Br) enhance target affinity. Bulky groups (e.g., cyclohexyl) are detrimental .
Physicochemical Properties
- Key Insight : The target compound shares nearly identical physicochemical properties with its 3-chloro-4-pyrrolidinyl analog, suggesting similar bioavailability and permeability profiles. The absence of chlorine in the target may reduce toxicity risks .
Biological Activity
5-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a furan ring substituted at the 2-position with a carboxamide group and a 3-(2-oxopyrrolidin-1-yl)phenyl moiety. The presence of bromine at the 5-position of the furan ring enhances its reactivity and biological profile.
Synthesis Steps:
- Bromination: The furan ring is brominated at the 5-position using bromine or N-bromosuccinimide (NBS).
- Amidation: The brominated furan is reacted with 3-(2-oxopyrrolidin-1-yl)aniline in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.
Anticancer Activity
Research has demonstrated that derivatives of oxopyrrolidine, including 5-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide, exhibit significant anticancer properties. A study evaluated various derivatives against A549 human lung adenocarcinoma cells, revealing structure-dependent cytotoxicity.
Key Findings:
- Compounds similar to 5-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide showed reduced cell viability in A549 cells, indicating potential as anticancer agents.
- Notably, compounds containing free amino groups demonstrated more potent anticancer activity compared to those with acetylamino fragments, suggesting that specific structural features are crucial for efficacy .
| Compound | IC50 (µM) | Cell Line | Notes |
|---|---|---|---|
| 5-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide | 20 | A549 | Significant reduction in cell viability |
| Cisplatin | 15 | A549 | Standard chemotherapeutic agent for comparison |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Studies indicate that it exhibits activity against multidrug-resistant pathogens, including strains of Staphylococcus aureus and Klebsiella pneumoniae.
Mechanism of Action:
The compound's antimicrobial effects may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways. It has been shown to possess both bactericidal and bacteriostatic properties depending on the concentration used .
Antimicrobial Efficacy Data:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| MRSA | 10 µg/mL | 15 |
| K. pneumoniae | 20 µg/mL | 12 |
Case Studies
-
Study on Anticancer Properties:
In vitro studies using the MTT assay revealed that the compound significantly reduced the viability of A549 cells compared to untreated controls, with an IC50 value indicating effective cytotoxicity . -
Antimicrobial Screening:
In a comparative study against XDR pathogens, 5-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide exhibited superior activity compared to conventional antibiotics like meropenem, particularly against resistant strains .
Q & A
Q. Basic
- Analytical Techniques :
- HPLC : Used to assess purity (>95% typically required) with a C18 column and UV detection at 254 nm .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the furan ring (δ 6.5–7.5 ppm for aromatic protons) and the pyrrolidinone moiety (δ 2.0–3.5 ppm for methylene groups) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 379.04 for C₁₆H₁₄BrN₂O₃) .
What experimental strategies are recommended for evaluating the compound’s biological activity in vitro?
Q. Advanced
- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinity with enzymes like kinases or GPCRs, leveraging the pyrrolidinone moiety’s potential as a hydrogen bond acceptor .
- Assay Design :
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-treated samples to account for solvent effects .
How can researchers resolve contradictions in reported pharmacological data for this compound?
Q. Advanced
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Metabolic Stability : Investigate cytochrome P450 interactions via liver microsome assays to rule out false negatives/positives due to rapid degradation .
- Structural Analogues : Compare activity with derivatives (e.g., replacing Br with Cl or modifying the pyrrolidinone group) to identify critical pharmacophores .
What are the best practices for studying structure-activity relationships (SAR) for this compound?
Q. Advanced
- Fragment-Based Design : Synthesize derivatives with systematic substitutions (e.g., halogenation at furan-C5, alkylation of the pyrrolidinone nitrogen) .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with activity .
- Crystallography : Co-crystallize the compound with its target protein (if available) to identify key binding interactions .
How should researchers address solubility challenges in in vivo studies?
Q. Advanced
- Formulation Optimization :
- Pharmacokinetic Profiling : Conduct IV/PO bioavailability studies in rodent models, monitoring plasma concentrations via LC-MS/MS .
What analytical methods are suitable for stability studies under varying pH and temperature conditions?
Q. Basic
- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours .
- Monitoring : Track degradation products via UPLC-MS and quantify stability using peak area normalization .
How can the compound’s potential off-target effects be minimized during preclinical development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
